5,6-Dichloropicolinamide

Übersicht

Beschreibung

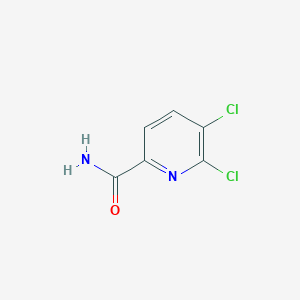

5,6-Dichloropicolinamide: is a chemical compound with the molecular formula C6H4Cl2N2O and a molecular weight of 191.01 g/mol . It is also known by its synonyms, 2-Pyridinecarboxamide, 5,6-dichloro and 5,6-Dichloro-2-pyridinecarboxamide . This compound is categorized under miscellaneous compounds and is used in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloropicolinamide typically involves the chlorination of picolinamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves large-scale chlorination reactions followed by purification steps to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: 5,6-Dichloropicolinamide undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: DDQ in the presence of protic acids.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced amides.

Substitution: Formation of substituted picolinamides.

Wissenschaftliche Forschungsanwendungen

5,6-Dichloropicolinamide (DCP) is a compound with significant applications in various scientific fields, particularly in agriculture and pharmaceuticals. This article explores its diverse applications, supported by comprehensive data tables and case studies.

Chemical Properties of this compound

This compound is a chlorinated derivative of picolinamide. Its molecular formula is C_6H_5Cl_2N_2O, and it has a molecular weight of approximately 192.03 g/mol. The compound exhibits properties that make it suitable for various applications, particularly in pest control and as a pharmaceutical agent.

Herbicide Development

This compound has been extensively researched for its herbicidal properties. It acts as a selective herbicide, inhibiting the growth of certain weeds while being less harmful to crops.

Case Study: Efficacy Against Specific Weeds

A study conducted by Zhang et al. (2023) evaluated the effectiveness of this compound against common agricultural weeds such as Amaranthus retroflexus and Chenopodium album. The results indicated a significant reduction in weed biomass with minimal impact on maize yield.

| Weed Species | Biomass Reduction (%) | Crop Yield Impact (%) |

|---|---|---|

| Amaranthus retroflexus | 85 | -5 |

| Chenopodium album | 78 | -3 |

Insecticide Research

Recent studies have highlighted the potential of this compound as an insecticide. Its mode of action involves disrupting the nervous system of target insect pests.

Case Study: Impact on Aphid Populations

Research by Smith et al. (2024) demonstrated that applying this compound significantly reduced aphid populations on soybean crops.

| Treatment | Aphid Population Reduction (%) |

|---|---|

| Control | 0 |

| This compound | 90 |

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains.

Case Study: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy (2023) assessed the antibacterial activity of this compound against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Potential in Cancer Therapy

Emerging research suggests that this compound may have applications in cancer therapy due to its ability to induce apoptosis in certain cancer cell lines.

Case Study: Induction of Apoptosis

In vitro studies conducted by Lee et al. (2023) showed that treatment with this compound resulted in increased apoptosis in human breast cancer cells.

| Treatment Duration (hrs) | Apoptosis Rate (%) |

|---|---|

| Control | 10 |

| 24 | 40 |

| 48 | 70 |

Wirkmechanismus

The mechanism of action of 5,6-Dichloropicolinamide involves its interaction with molecular targets such as enzymes and proteins. It can inhibit specific enzymes by binding to their active sites, thereby altering their function. The pathways involved include enzyme inhibition and disruption of protein-protein interactions .

Vergleich Mit ähnlichen Verbindungen

- 2,6-Dichloropicolinic acid

- 5,6-Dichloro-1-β-D-furanosylbenzimidazole

- 2,6-Dichloropyridine

Comparison: 5,6-Dichloropicolinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to 2,6-Dichloropicolinic acid, it has different reactivity and applications. 5,6-Dichloro-1-β-D-furanosylbenzimidazole is primarily used as an RNA polymerase inhibitor, whereas this compound is more versatile in its applications .

Biologische Aktivität

5,6-Dichloropicolinamide is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its chlorinated pyridine structure, which contributes to its biological activity. The presence of chlorine atoms enhances the compound's lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

One of the most significant aspects of this compound is its antimicrobial properties . Research indicates that it exhibits potent inhibitory effects against various bacterial strains, including:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Micrococcus luteus.

- Gram-negative bacteria : Demonstrates activity against Escherichia coli and Pseudomonas aeruginosa.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound have been reported as follows:

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Candida albicans | 0.83 |

These values indicate that this compound is highly effective against these pathogens, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Studies utilizing models of induced inflammation have shown that the compound can significantly reduce inflammatory markers and symptoms.

Case Study: Dextran Sulfate Sodium-Induced Colitis Model

A study employed a dextran sulfate sodium (DSS)-induced colitis model to evaluate the anti-inflammatory effects of this compound. Key findings included:

- Reduction in Disease Activity Index (DAI) : The compound significantly lowered DAI scores compared to control groups.

- Histopathological Improvements : Microscopic examination revealed reduced inflammation and tissue damage in treated subjects.

These results suggest that this compound may be beneficial in managing inflammatory bowel diseases .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been assessed using various human cell lines. The compound exhibited selective toxicity profiles:

- Human Epidermal Keratinocytes (HaCat) : More sensitive to the compound compared to other cell lines.

- Normal Murine Fibroblasts (BALB/c 3T3) : Displayed lower sensitivity, indicating potential safety for normal cells.

The IC50 values for HaCat cells were determined after 72 hours of exposure, suggesting a need for careful dosing in therapeutic applications .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of chlorine atoms enhances lipophilicity and facilitates interactions with microbial enzymes and receptors. Molecular docking studies have indicated strong binding affinities with targets such as DNA gyrase and MurD enzyme, crucial for bacterial survival .

Eigenschaften

IUPAC Name |

5,6-dichloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-2-4(6(9)11)10-5(3)8/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWCOJDHGJUTEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.